molecular formula C6H11NO5 B15236767 (Methoxycarbonyl)-L-allothreonine

(Methoxycarbonyl)-L-allothreonine

Cat. No.: B15236767
M. Wt: 177.16 g/mol
InChI Key: QEIFWXUIJHFGPI-IMJSIDKUSA-N
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Description

(Methoxycarbonyl)-L-allothreonine is an amino acid derivative with a methoxycarbonyl group attached to the L-allothreonine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methoxycarbonyl)-L-allothreonine typically involves the introduction of a methoxycarbonyl group into the L-allothreonine structure. This can be achieved through various synthetic routes, including esterification and acylation reactions. One common method involves the use of dimethyl carbonate as a reagent under basic conditions to introduce the methoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient processes. The use of readily available starting materials and scalable reaction conditions is crucial for industrial applications. For example, the use of dimethyl terephthalate as a starting material has been demonstrated to be effective in producing methoxycarbonyl derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(Methoxycarbonyl)-L-allothreonine can undergo various chemical reactions, including:

    Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxycarbonyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(Methoxycarbonyl)-L-allothreonine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Methoxycarbonyl)-L-allothreonine involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (Methoxycarbonyl)-L-threonine: Similar structure but with a different stereochemistry.

    (Methoxycarbonyl)-L-serine: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.

    (Methoxycarbonyl)-L-valine: Similar structure but with a different side chain.

Uniqueness

(Methoxycarbonyl)-L-allothreonine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4-/m0/s1

InChI Key

QEIFWXUIJHFGPI-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC)O

Origin of Product

United States

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